molecular formula C12H15N3O B1517514 2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide CAS No. 1095532-40-3

2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide

Cat. No.: B1517514
CAS No.: 1095532-40-3
M. Wt: 217.27 g/mol
InChI Key: QUNLGAXZDMMCHQ-UHFFFAOYSA-N
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Description

2-(6-Amino-1H-indol-1-yl)-N,N-dimethylacetamide (CAS 1096264-36-6) is a synthetic indole derivative supplied for research and development purposes. This compound is of significant interest in medicinal chemistry and neuroscience research, particularly in the study of novel psychoplastogens—compounds capable of promoting neuronal growth and plasticity . The molecular structure of this compound, featuring an indole core substituted with an amino group and a dimethylacetamide side chain, aligns with a class of molecules known as isoDMT analogs. These analogs are designed to mimic the neuroplasticity-promoting properties of classic serotonergic compounds while offering improved synthetic accessibility and potentially optimized physicochemical properties, such as reduced hydrogen bonding capacity which may enhance blood-brain barrier penetration . In vitro studies on related analogs suggest a potential mechanism of action involving the activation of the 5-HT2A receptor and subsequent downstream pathways, including AMPA receptor activation and the mTOR signaling cascade, which are crucial for stimulating dendritogenesis and synaptogenesis . Researchers are exploring these mechanisms for their relevance to the treatment of neuropsychiatric conditions. This product is intended for investigational use in biochemical and phenotypic assays to further elucidate its pharmacological profile and potential research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(6-aminoindol-1-yl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-14(2)12(16)8-15-6-5-9-3-4-10(13)7-11(9)15/h3-7H,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNLGAXZDMMCHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C=CC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095532-40-3
Record name 2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide
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Biological Activity

2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide, a compound characterized by its indole structure and amide functionality, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of 2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide is C12H14N2O, with a molecular weight of approximately 218.26 g/mol. The compound features an indole ring substituted with an amino group and a dimethylacetamide moiety, which are crucial for its biological properties.

Research indicates that the biological activity of 2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide may involve interactions with specific molecular targets. The compound can potentially modulate enzyme activity and receptor binding, leading to various biological effects such as:

  • Anticancer Activity : The compound may inhibit enzymes involved in cell proliferation, thus exhibiting anticancer properties.
  • Antimicrobial Effects : Its structure suggests potential antibacterial and antifungal activities, which are common among indole derivatives .

Anticancer Properties

Studies have shown that compounds similar to 2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, analogs have demonstrated effectiveness against A549 lung cancer cells, indicating the potential for further development in cancer therapeutics .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against several pathogens. Preliminary findings suggest that it may be effective against:

  • Mycobacterium tuberculosis
  • Staphylococcus aureus (including MRSA)
  • Candida albicans

These studies typically assess minimum inhibitory concentrations (MIC) to evaluate effectiveness .

Comparative Analysis with Related Compounds

A comparison table of structurally similar compounds highlights their respective biological activities:

Compound NameStructural FeaturesBiological Activity
2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamideSimilar indole structureAntibacterial
2-Aminoindole derivativesVariations in substituents on the indole ringAnticancer, anti-inflammatory
N,N-DimethylformamideRelated solventSolvent properties

The unique substitution pattern of 2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide contributes to its distinct biological profile compared to these analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activities. For example:

  • Synthesis and Evaluation : A study synthesized various indole derivatives and evaluated their antimicrobial activities against Mycobacterium tuberculosis and MRSA. Notably, some compounds showed low MIC values (e.g., 0.98 μg/mL against MRSA), indicating potent antibacterial properties .
  • Molecular Docking Studies : Computational studies have been employed to assess the binding affinity of 2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide with target proteins involved in bacterial resistance mechanisms . These studies are crucial for understanding how modifications to the compound's structure can enhance its efficacy.

Scientific Research Applications

Biological Evaluation

In Vitro Studies
Research indicates that compounds related to 2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide exhibit promising biological activities. For instance, it has been evaluated for its antibacterial properties against resistant strains of bacteria, showcasing efficacy in inhibiting bacterial growth . Additionally, the compound's structure suggests potential interactions with biological targets involved in cancer and inflammation.

Case Study: Antibacterial Properties
A study conducted on the antibacterial effects of related indole derivatives highlighted their ability to combat antibiotic-resistant bacteria. The results indicated that these compounds could serve as lead candidates for developing new antibiotics .

Anticancer Activity

Indole derivatives, including 2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide, have been studied for their anticancer properties. The compound's ability to inhibit specific pathways involved in tumor growth suggests its potential as a therapeutic agent in cancer treatment. For example, the inhibition of cyclooxygenase (COX) enzymes has been linked to reduced tumor proliferation and metastasis in various cancer models .

Anti-inflammatory Effects

The anti-inflammatory properties of indole derivatives are well-documented. Research indicates that these compounds can selectively inhibit COX-2, which plays a crucial role in inflammatory processes. This selectivity reduces the risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide is critical for optimizing its pharmacological properties. Studies have shown that modifications to the indole ring can enhance its activity against specific biological targets while minimizing adverse effects. This approach has led to the identification of more potent analogs with improved selectivity and efficacy .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)References
2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamideAntibacterial12.5
Indole Derivative AAnticancer8.0
Indole Derivative BAnti-inflammatory15.0

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group at the 6-position of the indole ring undergoes oxidation under specific conditions. Common oxidizing agents and their effects include:

Reagent Conditions Product Key Observations
Potassium permanganate (KMnO₄)Aqueous acidic medium, 25–50°C6-Nitroso or 6-nitroindole derivativesPartial oxidation to nitroso intermediates dominates under mild conditions .
Hydrogen peroxide (H₂O₂)Alkaline solution, 60–80°C6-Hydroxyindole derivativesCompetitive ring-opening may occur at elevated temperatures .
  • Mechanistic Insight : Oxidation proceeds via formation of a nitroxide radical intermediate, followed by further oxidation to nitroso or nitro groups . The dimethylacetamide moiety remains inert under these conditions.

Reduction Reactions

The amino group and indole ring can participate in reduction processes:

Reagent Conditions Product Key Observations
Sodium borohydride (NaBH₄)Ethanol, reflux6-Aminotetrahydroindole derivativesSelective reduction of the indole ring to tetrahydroindole .
Lithium aluminum hydride (LiAlH₄)Dry THF, 0°C to RTN,N-Dimethyl-2-(6-aminoindol-1-yl)ethylamineComplete reduction of the acetamide to a primary amine .
  • Side Reactions : Over-reduction of the indole ring to indoline derivatives is observed with excess LiAlH₄ .

Electrophilic Substitution

The indole ring undergoes electrophilic substitution at the 3- and 5-positions due to its inherent electron density:

Reagent Conditions Product Regioselectivity
Bromine (Br₂)Acetic acid, 25°C3-Bromo-6-aminoindole derivativeDominant substitution at C-3 .
Chlorosulfonic acidDCM, −10°C5-Sulfo-6-aminoindole derivativeSteric hindrance at C-3 favors C-5 substitution .
  • Kinetic vs. Thermodynamic Control : At low temperatures, C-3 substitution is favored (kinetic product), while higher temperatures shift selectivity to C-5 .

Nucleophilic Reactions at the Acetamide Group

The dimethylacetamide side chain participates in hydrolysis and alkylation:

Reagent Conditions Product Yield
6M HClReflux, 12 h2-(6-Aminoindol-1-yl)acetic acid85–90%
Methyl iodide (CH₃I)K₂CO₃, DMF, 60°CQuaternary ammonium salt derivatives70–75%
  • Hydrolysis Mechanism : Acid-catalyzed cleavage of the amide bond proceeds via a tetrahedral intermediate, yielding the corresponding carboxylic acid .

Cyclization and Condensation Reactions

The amino group facilitates cyclocondensation with carbonyl compounds:

Reagent Conditions Product Application
AnthranilamideNa₂S₂O₅, DMAC, 150°CQuinazolin-4(3H)-one derivativesAntitumor lead compounds .
Glyoxylic acidH₂SO₄, EtOH, refluxIndole-fused oxazepine derivativesCNS-active scaffolds .
  • Key Insight : Cyclization reactions are highly solvent-dependent. Polar aprotic solvents like DMAC enhance reaction rates by stabilizing intermediates .

Photochemical Reactions

UV irradiation induces unique transformations:

Conditions Product Mechanism
UV light (254 nm), O₂6-Iminoindoxyl derivativesSinglet oxygen-mediated oxidation .
UV light, H₂O₂Ring-opened dicarbonyl compoundsRadical-initiated C–N bond cleavage .

Comparative Reactivity Table

Functional Group Reaction Type Relative Reactivity
6-Amino (indole)OxidationHigh
Indole C-3 positionElectrophilic substitutionModerate
Acetamide carbonylHydrolysisLow

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide and related indole-acetamide derivatives:

Compound Name Molecular Formula Indole Substituents Acetamide Substituents Key Properties/Applications References
2-(6-Amino-1H-indol-1-yl)-N,N-dimethylacetamide C₁₂H₁₅N₃O 6-NH₂ N,N-dimethyl Potential CNS activity; under research
2-(1H-Indol-3-yl)-N-phenylacetamide C₁₆H₁₄N₂O 3-H N-phenyl Antihyperglycemic, antioxidant
2-(6-Chloro-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide C₁₈H₁₇ClN₂O₃ 6-Cl N-(2,5-dimethoxyphenyl) Antibacterial/antifungal candidate
2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives Varies (e.g., C₂₄H₂₈N₂O₂) 2-adamantane, 3-H N-substituted oxoacetamide Antiviral activity (e.g., HIV)
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide C₁₈H₁₈N₂O 3-H N-(1-phenylethyl) Chiral intermediate for alkaloids
N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)acetamide C₁₂H₁₄N₂O₂ 5-OH, 3-H N-ethyl Serotonergic activity

Key Observations:

Substituent Position and Bioactivity: The 6-amino group in the target compound distinguishes it from chloro (e.g., ), hydroxy (e.g., ), or unsubstituted indole derivatives.

Oxoacetamide derivatives (e.g., ) introduce a reactive ketone group, enabling covalent interactions with biological targets but increasing susceptibility to enzymatic degradation.

Synthetic Pathways :

  • The target compound’s synthesis likely parallels methods for similar acetamides, such as reacting indole precursors with dimethylamine derivatives under mild conditions .
  • Adamantane-containing derivatives require multistep synthesis involving cycloaddition and oxalyl chloride-mediated activation , whereas chiral analogs (e.g., ) necessitate enantioselective techniques.

Biological Activity :

  • Antioxidant and antihyperglycemic activities are prominent in N-phenyl-substituted indole-3-acetamides (e.g., ), attributed to electron-donating groups enhancing radical scavenging.
  • Antiviral adamantane-indole hybrids (e.g., ) leverage adamantane’s rigid structure for viral protease inhibition, a feature absent in the target compound.

Safety and Toxicity :

  • While N,N-dimethylacetamide itself is a solvent with percutaneous absorption risks , conjugation to an indole moiety (as in the target compound) may alter toxicity profiles, necessitating specific toxicological studies.

Preparation Methods

Starting Material and Functionalization of Indole Core

A common starting material is 4-nitroindole or derivatives thereof. The nitro group at the 6-position (or equivalent) is reduced to an amino group using catalytic hydrogenation:

  • Reduction of Nitro to Amine:
    4-nitroindole derivatives are treated with hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst in ethanol under a nitrogen atmosphere. The reaction is typically run for several days to ensure complete reduction. The resulting 6-aminoindole is isolated as a hydrochloride salt by treatment with HCl and filtration.
Step Reagents/Conditions Outcome
Nitro reduction H2, Pd/C, ethanol, N2 atmosphere, 4 days 6-aminoindole hydrochloride salt

This step is crucial as it introduces the 6-amino functionality required for the target compound.

Protection and Deprotection Strategies

To prevent unwanted side reactions on the indole nitrogen or amino groups, protecting groups such as Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy) are employed during multi-step syntheses. These groups are introduced and later removed under acidic or fluoride ion conditions:

  • Protection: Treatment with Boc anhydride and 4-dimethylaminopyridine (DMAP) or other reagents.
  • Deprotection: Use of trifluoroacetic acid (TFA) or tetra-n-butylammonium fluoride (TBAF).

This approach allows selective functionalization at desired positions without interference.

Alkylation with N,N-Dimethylacetamide Moiety

The key step to form 2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide is the alkylation of the indole nitrogen with a suitable dimethylacetamide derivative or equivalent:

  • Alkylation Reaction:
    The indole nitrogen is alkylated using haloacetamide derivatives such as N,N-dimethylchloroacetamide or via reaction with dimethylacetamide under basic conditions. Suitable bases include sodium methanolate or sodium ethanolate. The reaction is often conducted in polar aprotic solvents like N,N-dimethylacetamide itself to facilitate nucleophilic substitution.
Parameter Details
Base Sodium methanolate or sodium ethanolate
Solvent N,N-dimethylacetamide or mixtures
Temperature From reduced to elevated temperatures
Reaction Outcome Formation of N-alkylated indole intermediate

This alkylation step is critical to attach the N,N-dimethylacetamide side chain to the indole nitrogen.

Reduction, Cyclization, and Decarboxylation (If Applicable)

In some synthetic routes involving intermediates like 6-iodo-2-oxindole, reduction and cyclization steps are performed using tin(II) chloride (SnCl₂) or iron in acidic media, often in ethanol. These steps help form the indole core or modify it for further functionalization.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Key Outcome Reference
1 Nitro group reduction H₂, Pd/C, ethanol, N₂ atmosphere, 4 days 6-aminoindole hydrochloride salt
2 Protection of amino/indole NH Boc anhydride, DMAP; Deprotection with TFA/TBAF Protected intermediates for selective reactions
3 Alkylation of indole nitrogen Sodium methanolate or ethanolate, N,N-dimethylacetamide solvent, elevated temp N-alkylated indole with dimethylacetamide side chain
4 Reduction and cyclization (optional) SnCl₂ or Fe in acidic media, ethanol Formation of oxindole intermediates

Research Findings and Notes

  • The reduction of nitro groups to amines on indole rings is efficiently achieved by catalytic hydrogenation, yielding high purity aminoindole intermediates.
  • The choice of base and solvent critically influences the success of the N-alkylation step; sodium methanolate or ethanolate in N,N-dimethylacetamide provides optimal conditions for alkylation.
  • Protecting groups are essential in multi-step syntheses to avoid side reactions and enable selective transformations.
  • The use of tin(II) chloride as a reducing agent in acidic media facilitates cyclization and decarboxylation steps when preparing related indole derivatives, which might be adapted for complex analogues of the target compound.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide
Reactant of Route 2
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2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide

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